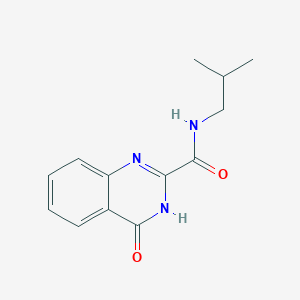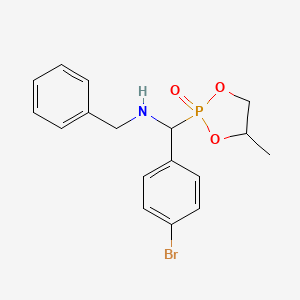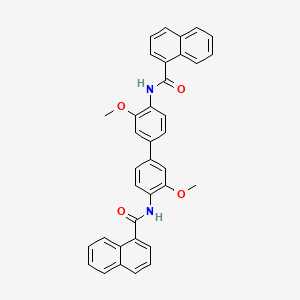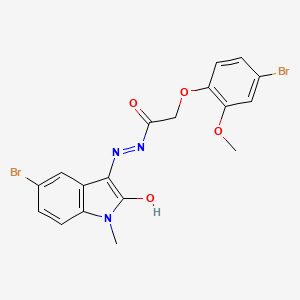![molecular formula C20H19N3O3 B6021390 N-{3-METHYL-1-[(3-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE](/img/structure/B6021390.png)
N-{3-METHYL-1-[(3-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-METHYL-1-[(3-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound that features a pyrazole ring and a benzodioxole moiety
Preparation Methods
The synthesis of N-{3-METHYL-1-[(3-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves multi-step reactions. One common synthetic route includes the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with benzaldehyde derivatives under catalytic conditions . The reaction conditions often involve the use of sodium acetate as a catalyst at room temperature, leading to high yields of the desired product .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially in the presence of halogens or nitro groups.
Common reagents used in these reactions include sodium acetate, potassium permanganate, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-{3-METHYL-1-[(3-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their function. The pyrazole ring is known to interact with various biological targets, leading to effects such as inhibition of enzyme activity or modulation of receptor function . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N-{3-METHYL-1-[(3-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE can be compared with other pyrazole derivatives:
4,4ʹ-(Arylmethylene)bis(1H-pyrazol-5-ols): These compounds also feature a pyrazole ring and have been shown to possess antioxidant and anticancer activities.
3-Methyl-1-(2-methylphenyl)-1H-pyrazol-5-amine: Another pyrazole derivative with similar structural features but different biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[5-methyl-2-[(3-methylphenyl)methyl]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-13-4-3-5-15(8-13)11-23-19(9-14(2)22-23)21-20(24)16-6-7-17-18(10-16)26-12-25-17/h3-10H,11-12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLLYOBMHRHIBEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=CC(=N2)C)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-(4-fluorophenyl)-2-morpholin-4-ylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6021310.png)
![1-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one](/img/structure/B6021322.png)
![2-[4-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B6021328.png)
![Methyl 4-[(4,6-dimethylpyrimidin-2-yl)amino]-5-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B6021331.png)



![4-[6-(4-isobutyryl-1-piperazinyl)-4-pyrimidinyl]morpholine](/img/structure/B6021371.png)
![2-({[2-(4-Acetylpiperazin-1-yl)ethyl]amino}methylidene)-5-(4-methoxyphenyl)cyclohexane-1,3-dione](/img/structure/B6021373.png)
![3-methoxy-N-[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B6021382.png)
![3-ethyl-6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-pyrimidinone](/img/structure/B6021395.png)


![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-5-methyl-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B6021412.png)
